(R)-(+)-1-Phenyl-1-butanol
Description
Significance of Enantiomerically Pure Chiral Alcohols in Asymmetric Synthesis
Enantiomerically pure alcohols are highly valued as key intermediates in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. nih.gov The demand for such compounds is driven by the fact that the biological and pharmacological properties of chiral drugs are often specific to one enantiomer. nih.gov The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the enantiomeric purity of chiral bioactive molecules. nih.gov
The utility of enantiomerically pure alcohols in asymmetric synthesis stems from several key factors:
Versatile Building Blocks: They are crucial starting materials for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, flavors, fragrances, and liquid crystals. nih.gov
Stereochemical Control: The well-defined stereocenter of a chiral alcohol can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of target molecules with high stereochemical purity.
Functional Group Transformation: The hydroxyl group of the alcohol can be readily converted into other functional groups, allowing for diverse synthetic manipulations without disturbing the existing chiral center.
Overview of (R)-(+)-1-Phenyl-1-butanol as a Chiral Synthon
This compound is a chiral secondary alcohol that has garnered attention as a valuable synthon in organic synthesis. Its structure consists of a phenyl group and a hydroxyl group attached to the same carbon atom of a butane (B89635) chain, making this carbon a stereocenter. As an enantiomerically pure compound, its specific three-dimensional arrangement (the 'R' configuration) and its positive optical rotation (+) make it a useful tool for introducing chirality into a target molecule.
The synthesis of this compound is often achieved through the asymmetric reduction of the prochiral ketone, 1-phenyl-1-butanone. This transformation can be accomplished using various methods, including catalytic hydrogenation with chiral metal complexes or enzymatic reduction using ketoreductases, which can achieve high enantiomeric excess (ee). researchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R)-1-phenylbutan-1-ol | nih.gov |
| Molecular Formula | C₁₀H₁₄O | nih.govsigmaaldrich.com |
| Molecular Weight | 150.22 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 44-46 °C | sigmaaldrich.com |
| Boiling Point | 115 °C at 14 mmHg | sigmaaldrich.com |
| Optical Activity [α]20/D | +55° (c = 5 in chloroform) | sigmaaldrich.com |
| Enantiomeric Excess (ee) | 98% (GLC) | sigmaaldrich.com |
As a chiral synthon, this compound serves as a key building block in the synthesis of more complex, optically active molecules. The presence of both a hydroxyl group and a phenyl group allows for a range of chemical transformations. The hydroxyl group can undergo reactions such as oxidation to a ketone or esterification, while the phenyl group can influence the reactivity and physical properties of the molecule. Its role as an intermediate is particularly significant in the pharmaceutical industry for the development of drugs that require chiral purity for their therapeutic efficacy.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030850 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22144-60-1 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLBUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantioselective Synthesis Methodologies for R + 1 Phenyl 1 Butanol
Asymmetric Reduction of Prochiral Ketones
The conversion of a prochiral ketone to a chiral alcohol introduces a new stereocenter. Achieving high enantioselectivity in this process necessitates the use of a chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the carbonyl group. Both transition metal catalysis and biocatalysis have proven to be powerful strategies for the asymmetric reduction of butyrophenone to yield (R)-(+)-1-Phenyl-1-butanol with high optical purity.
Enzymatic Reduction Utilizing Biocatalysts
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. nih.govresearchgate.net Enzymes, particularly oxidoreductases, operate under mild conditions (ambient temperature and pressure, neutral pH) and often display exquisite chemo-, regio-, and stereoselectivity. mdpi.com
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reversible reduction of ketones to alcohols, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. redalyc.orgnih.goviijls.com These enzymes are widely employed for the synthesis of chiral alcohols, including this compound, from their corresponding prochiral ketones. nih.govgoogle.com
The stereochemical outcome of the reduction is determined by Prelog's rule, which predicts which face of the carbonyl the hydride will be delivered to based on the relative size of the substituents. However, a vast number of KREDs and ADHs have been identified and engineered, providing access to both (R)- and (S)-selective enzymes for a given substrate. mdpi.comnih.gov For example, ADHs from the genus Lactobacillus have been identified as being (R)-specific, making them suitable candidates for the synthesis of this compound. nih.gov The use of whole-cell systems (e.g., baker's yeast or recombinant E. coli) is common as it provides an efficient way to regenerate the expensive nicotinamide cofactor in situ. rsc.orgnih.gov
The following table highlights the use of biocatalysts in the asymmetric reduction of ketones.
| Biocatalyst (Enzyme Type) | Source Organism | Substrate | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | Various Ketones | (R)-alcohols | High |
| Ketoreductase (KRED) | Rhodococcus sp. | Various Ketones | (S)-alcohols | High |
| Alcohol Dehydrogenase (ADH) | Ralstonia sp. (E. coli expressed) | 1,4-Diaryl-1,4-diones | (1S,4S)-diols | >99% |
Yeast-Mediated Bioreductions for Enantioselective Product Formation
The enantioselective synthesis of this compound can be effectively achieved through the bioreduction of its corresponding ketone, 1-phenyl-1-butanone, utilizing whole-cell biocatalysts such as yeast. This method is a cornerstone of green chemistry, offering a mild and environmentally benign alternative to traditional chemical reductions. The enzymes within the yeast, primarily oxidoreductases, catalyze the stereospecific transfer of a hydride ion to the prochiral carbonyl group of the substrate, leading to the preferential formation of one enantiomer.
Baker's yeast (Saccharomyces cerevisiae) is a commonly employed biocatalyst for such transformations due to its commercial availability, low cost, and well-characterized reductive capabilities. The reduction process within the yeast cell is dependent on cofactors, typically nicotinamide adenine (B156593) dinucleotide (NADH or NADPH), which are regenerated through the cell's metabolic pathways, often by utilizing a co-substrate like glucose. The general reaction mechanism involves the substrate entering the active site of a specific reductase enzyme, where the chiral environment dictates the facial selectivity of the hydride attack on the carbonyl carbon, resulting in a high enantiomeric excess (ee) of the desired (R)-alcohol.
Research on analogous ketones, such as acetophenone, has demonstrated that various yeast strains, including Candida tropicalis, can produce the corresponding (S)-alcohols with excellent enantioselectivity (>99% ee) nih.gov. While the stereochemical preference can vary between substrates and yeast species, the fundamental principle of enzyme-mediated stereocontrol remains the same. The successful synthesis of the (R)-enantiomer of 1-phenyl-1-butanol (B1581738) would rely on selecting a yeast strain that possesses reductases with a preference for delivering the hydride to the Re-face of 1-phenyl-1-butanone.
Influence of Biocatalyst Source and Reaction Environment
The efficacy and stereochemical outcome of yeast-mediated bioreductions are profoundly influenced by both the choice of biocatalyst and the specific reaction conditions employed. These factors must be carefully optimized to maximize the yield and enantiomeric excess of this compound.
Biocatalyst Source: Different species and even different strains of yeast possess a diverse array of oxidoreductase enzymes, each with its own substrate specificity and stereopreference. For instance, while Saccharomyces cerevisiae is widely used, other yeasts like Candida species may offer superior performance for a particular substrate nih.gov. The selection of the optimal yeast strain is, therefore, a critical first step and often requires screening a variety of candidates. The physiological state of the cells (e.g., growing, resting, or immobilized) also plays a significant role in the catalytic activity and stability.
Temperature: Affects enzyme kinetics and stability. An optimal temperature must be found to balance reaction rate with enzyme longevity.
pH: Influences the ionization state of the enzyme's active site and the substrate, thereby affecting catalytic efficiency. Studies have shown that the optimal pH can vary significantly, with a broad operational range from 3 to 10 for some yeast strains nih.gov.
Co-substrate: A readily metabolizable carbon source, such as glucose, is typically required for the in-situ regeneration of the NADH or NADPH cofactor essential for the reduction.
Substrate Concentration: High concentrations of the substrate, 1-phenyl-1-butanone, can be toxic to the yeast cells, leading to inhibition of both cell growth and enzyme activity. A fed-batch or continuous addition strategy is often employed to maintain a low, non-inhibitory substrate concentration.
Solvent: While many bioreductions are performed in aqueous media, the use of organic co-solvents can enhance the solubility of hydrophobic substrates like 1-phenyl-1-butanone. However, the choice and concentration of the organic solvent must be carefully selected to avoid denaturing the enzymes.
The interplay of these factors determines the success of the biotransformation. For example, in the reduction of acetophenone derivatives, both pH and temperature were found to be crucial variables influencing both yield and enantioselectivity nih.gov. Therefore, a systematic optimization of these parameters is essential for developing a robust and efficient process for the synthesis of this compound.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product wikipedia.org. This is achieved by coupling a highly enantioselective reaction with an in-situ racemization of the less reactive enantiomer of the substrate. For the synthesis of this compound, this would involve the resolution of racemic 1-phenyl-1-butanol, where the (S)-enantiomer is continuously racemized to the (R)-enantiomer, which is then consumed in the resolution step.
Integrated Enzymatic and Racemization Processes
A common and effective approach to DKR of secondary alcohols is the combination of an enzymatic acylation with a metal-catalyzed racemization mdpi.com. In this chemoenzymatic process, a lipase is used to selectively acylate one enantiomer of the alcohol, while a transition metal complex, typically based on ruthenium, catalyzes the racemization of the remaining, unreacted enantiomer wikipedia.org.
For the production of this compound, the process would be designed such that a lipase selectively acylates the (R)-enantiomer. The unreacted (S)-1-phenyl-1-butanol would then be racemized back to a 1:1 mixture of (R)- and (S)-enantiomers by the ruthenium catalyst, allowing for the continuous conversion of the (S)-form into the desired (R)-ester, which can then be hydrolyzed to yield this compound.
A significant challenge in developing these integrated systems is the compatibility of the two catalysts. The conditions required for the enzymatic resolution (e.g., solvent, temperature) must be compatible with those needed for the metal-catalyzed racemization, and vice versa. For instance, the acylating agent used in the enzymatic step can potentially deactivate the ruthenium catalyst nih.gov.
The racemization of chiral alcohols by ruthenium complexes is proposed to proceed through an oxidation-reduction pathway involving a ketone intermediate that is not released from the metal's coordination sphere acs.org. This "inner sphere" mechanism involves the formation of a ruthenium alkoxide, followed by hydride migration to form a ketone-ruthenium hydride complex. A non-stereoselective re-addition of the hydride to the coordinated ketone results in the racemic alcohol acs.org.
Rational Design for Efficient Dynamic Kinetic Resolution
The rational design of an efficient DKR process for this compound requires careful consideration of several key factors to ensure high yield and enantioselectivity. The fundamental principle for a successful DKR is that the rate of racemization of the slower-reacting enantiomer must be comparable to or faster than the rate of the resolution reaction of the faster-reacting enantiomer nih.govprinceton.edu.
Key design considerations include:
Choice of Racemization Catalyst: Ruthenium complexes are highly effective for the racemization of secondary alcohols mdpi.comacs.org. The specific ligands on the ruthenium center can be tuned to optimize the catalyst's activity and stability under the reaction conditions. For example, 16-electron ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient catalysts for alcohol racemization acs.org.
Choice of Biocatalyst: An enzyme with high enantioselectivity (a high E-value) and stability under the DKR conditions is crucial. Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the resolution of alcohols wikipedia.org.
Reaction Conditions: The solvent, temperature, and acylating agent must be chosen to be compatible with both the enzyme and the racemization catalyst. For instance, the use of acyl carbonates as acylating agents has been shown to be compatible with ruthenium racemization catalysts, whereas traditional acylating agents like acetic anhydride can lead to catalyst deactivation nih.gov.
Catalyst Separation and Recycling: For a more sustainable and cost-effective process, the immobilization of one or both catalysts can facilitate their separation from the product and their subsequent reuse. Co-immobilization of the enzyme and the metal catalyst onto a solid support has been explored to create bifunctional catalysts for DKR acs.org.
The following table summarizes the key components and considerations in the rational design of a DKR system for this compound.
| Component | Key Considerations | Examples/Strategies |
| Resolution Catalyst | High enantioselectivity (E > 20), stability, compatibility with racemization catalyst. | Candida antarctica lipase B (CALB), Lipase PS-C "Amano" II. |
| Racemization Catalyst | High activity at the resolution temperature, stability, compatibility with enzyme and acylating agent. | Ruthenium complexes with NHC ligands, Shvo catalyst. |
| Acylating Agent | Irreversible acylation, compatibility with the racemization catalyst. | Isopropenyl acetate, acyl carbonates (e.g., acetyl isopropyl carbonate). |
| Solvent | Solubilizes all components, does not denature the enzyme or deactivate the metal catalyst. | Toluene, t-amyl alcohol. |
| Temperature | Optimal for both enzymatic activity and racemization rate. | Typically ambient to moderately elevated temperatures (e.g., 0-70 °C). |
By systematically addressing these design parameters, it is possible to develop a highly efficient DKR process for the synthesis of enantiomerically pure this compound from its racemate.
Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter has been established, the auxiliary is removed and can, in principle, be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis for the creation of specific enantiomers.
Strategies for Stereochemical Induction using Chiral Auxiliaries
The synthesis of this compound can be envisioned through the asymmetric addition of an organometallic reagent to butanal, where a chiral auxiliary is attached to either the aldehyde or the nucleophile to control the stereochemistry of the newly formed chiral center.
One potential strategy involves the use of a chiral auxiliary to control the addition of a phenyl Grignard reagent to butanal. However, a more common and generally more effective approach is to attach a chiral auxiliary to the electrophile. For example, butanal could be converted into a chiral imine or oxime ether using a chiral amine or hydroxylamine. The subsequent addition of a phenyl Grignard or phenyllithium reagent would then proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary.
Alternatively, a chiral auxiliary can be used in an asymmetric aldol-type reaction. For instance, an N-acyl derivative of a chiral oxazolidinone, such as those popularized by David Evans, could be used to control the stereochemistry of an aldol reaction . While this is a common strategy for creating β-hydroxy carbonyl compounds, its direct application to the synthesis of 1-phenyl-1-butanol would require a multi-step sequence.
A more direct application of chiral auxiliaries for the synthesis of this compound could involve the reaction of a butanoyl derivative attached to a chiral auxiliary with a phenyl organometallic reagent. For example, a butanoyl chloride could be reacted with a chiral alcohol, such as pseudoephedrine, to form a chiral ester or amide. The chiral auxiliary would then direct the addition of a phenyl Grignard reagent to the carbonyl group. The steric hindrance provided by the auxiliary would block one face of the carbonyl, forcing the nucleophile to attack from the less hindered face, thereby creating the desired stereocenter.
The following table outlines a general scheme for the use of a chiral auxiliary in the synthesis of this compound.
| Step | Description | Key Features |
| 1. Attachment of Auxiliary | The prochiral starting material (e.g., butanoic acid) is covalently bonded to the chiral auxiliary. | Formation of a chiral ester, amide, or other derivative. |
| 2. Stereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction to create the new stereocenter (e.g., addition of a phenyl Grignard reagent). | The chiral auxiliary provides a sterically biased environment, directing the approach of the reagent. |
| 3. Removal of Auxiliary | The chiral auxiliary is cleaved from the product under conditions that do not racemize the newly formed stereocenter. | Hydrolysis, reduction, or other cleavage methods. The auxiliary can be recovered. |
Stereochemical Characterization and Enantiomeric Purity Assessment
Advanced Analytical Techniques for Enantiomeric Excess Determination
Enantiomeric excess (% ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. It is defined as |(R) - (S)| / |(R) + (S)| * 100, where (R) and (S) are the respective amounts of the R- and S-enantiomers. Several sophisticated methods are utilized to accurately determine this value for (R)-(+)-1-Phenyl-1-butanol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. registech.com
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of 1-phenyl-1-butanol (B1581738) and the chiral selector of the CSP. bgb-analytik.com The stability of these complexes differs for the (R) and (S) enantiomers, causing one to be retained longer on the column than the other. The choice of CSP and mobile phase is crucial for achieving optimal separation (resolution).
Commonly used CSPs for separating chiral alcohols include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as Chiralpak® and Chiralcel® columns) and Pirkle-type columns (e.g., based on 3,5-dinitrobenzoyl phenylglycine). bgb-analytik.comhplc.eunih.gov Separations can be performed in either normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier like isopropanol) or reversed-phase modes. bgb-analytik.comhplc.eu For analytical purposes where the goal is to determine the enantiomeric purity, it is often desirable for the minor enantiomer to elute before the major one, which can sometimes be achieved by inverting the column's chiral configuration (e.g., using a D-phenylglycine column instead of an L-phenylglycine). hplc.eu
The enantiomeric excess is calculated from the resulting chromatogram by comparing the peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Parameters for Chiral Alcohol Separation
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-3, Chiralcel® OD-H) | nih.govoup.comresearchgate.net |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) | oup.com |
| Flow Rate | 0.5 - 1.0 mL/min | banglajol.infonih.gov |
| Detection | UV at 214 nm or 254 nm | banglajol.inforsc.org |
| Column Temperature | Ambient or controlled (e.g., 35°C) | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted to determine enantiomeric purity. nih.govresearchgate.net In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a Chiral Lanthanide Shift Reagent (CLSR), the enantiomers can be distinguished. acs.orgchemistnotes.com
CLSRs are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), containing a chiral ligand. acs.orgslideshare.net Commonly used reagents include Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.com When a CLSR is added to a solution of a racemic or enantioenriched chiral compound like 1-phenyl-1-butanol, it coordinates with the basic hydroxyl group. slideshare.net This interaction forms two transient diastereomeric complexes, one with the (R)-enantiomer and one with the (S)-enantiomer.
These newly formed diastereomeric complexes have different magnetic properties, causing the corresponding protons (and carbons) in the (R) and (S) enantiomers to experience different induced shifts. chemistnotes.com This results in the splitting of formerly equivalent signals in the NMR spectrum into two distinct sets of signals, one for each enantiomer. acs.orgchemistnotes.com The enantiomeric excess can then be determined by integrating the signal areas of the separated peaks. slideshare.net Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts. slideshare.netacs.org
Specific Optical Rotation Measurements
Optical rotation is a fundamental property of chiral substances. When plane-polarized light passes through a solution containing an enantiomerically pure compound, the plane of light is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound. This compound is dextrorotary, meaning it rotates the plane of polarized light in a clockwise (+) direction. nih.gov
The specific rotation [α] is a standardized measure of this property, defined as the observed rotation (α) for a solution with a concentration of 1.0 g/mL in a sample tube of 1.0 dm length, measured at a specific temperature (T) and wavelength (λ). libretexts.orgpressbooks.pub The standard wavelength used is the D-line of a sodium lamp (589 nm). libretexts.orgpressbooks.pub
The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) Where:
α = observed rotation in degrees
l = path length in decimeters (dm)
c = concentration in g/mL
For this compound, a literature value for the specific optical rotation is [α]²⁰/D +55° (c = 5 in chloroform). sigmaaldrich.com By measuring the specific rotation of a synthesized sample and comparing it to the known value for the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be calculated:
% Enantiomeric Excess = ([α]observed / [α]max) × 100
This method is relatively simple but can be less accurate than chromatographic or NMR methods, as small amounts of highly rotating impurities can significantly affect the observed rotation. wikipedia.org
X-ray Crystallography of Chiral Derivatives for Absolute Configuration Assignment
While the techniques above are excellent for determining enantiomeric excess, X-ray crystallography provides an unambiguous method for assigning the absolute configuration (i.e., confirming the 'R' or 'S' designation). This technique requires a single, well-ordered crystal. While many chiral alcohols like 1-phenyl-1-butanol are liquids or low-melting solids at room temperature and may be difficult to crystallize, they can be converted into crystalline derivatives.
By reacting the alcohol with a suitable achiral reagent to form an ester or urethane, for example, a solid derivative can be produced that is more amenable to crystallization. Analysis of this derivative by single-crystal X-ray diffraction allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, which definitively establishes the absolute stereochemistry at the chiral center.
Methodological Considerations for Stereochemical Analysis Validation
To ensure that an analytical method for determining enantiomeric purity is reliable, accurate, and reproducible, it must be properly validated. registech.com Method validation is a requirement under guidelines from bodies like the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). banglajol.info For a chiral HPLC method, validation involves assessing several key parameters. registech.comscirp.org
Table 2: Key Parameters for Validation of a Chiral HPLC Method
| Validation Parameter | Description | Reference |
|---|---|---|
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or the other enantiomer. It ensures there are no interfering peaks at the retention times of the enantiomers. | registech.comnih.gov |
| Linearity | Demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a given range. This is typically evaluated for both the major and minor enantiomers. | registech.comscirp.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of each enantiomer (spiked samples) and calculating the percent recovery. | registech.comscirp.org |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). | registech.comscirp.org |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value. | banglajol.infooup.com |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. | banglajol.infooup.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage. | banglajol.infoscirp.org |
A properly validated method ensures that the reported enantiomeric excess of this compound is scientifically sound and meets the stringent quality requirements for its use in research and industry.
Mechanistic Investigations and Catalytic Principles in Stereoselective Transformations
Elucidation of Catalytic Hydrogenation Mechanisms
The asymmetric hydrogenation of prochiral ketones, such as 1-phenyl-1-butanone, to a specific chiral alcohol like (R)-(+)-1-Phenyl-1-butanol is a cornerstone of modern organic synthesis. A prominent and well-established method involves the use of Noyori-type ruthenium catalysts. These catalysts typically consist of a ruthenium(II) center complexed with a chiral phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.
The catalytic cycle, as proposed by Noyori and his coworkers, involves several key steps. nih.govresearchgate.net Initially, the Ru(II) precatalyst reacts with hydrogen gas to form a catalytically active ruthenium hydride species. researchgate.netosti.gov The ketone substrate then coordinates to this active complex. The stereochemical outcome of the reaction is determined at this stage, where the substrate approaches the catalyst in a sterically favored orientation. The rigid C2-symmetric structure of the BINAP ligand creates a chiral environment that dictates the facial selectivity of the hydride transfer to the carbonyl carbon. osti.gov Specifically, the phenyl rings of the BINAP ligand block certain quadrants, forcing the ketone to coordinate in a way that leads to the formation of one enantiomer over the other. osti.gov For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is typically employed.
The transfer of two hydrogen atoms to the carbonyl group occurs in a concerted manner, leading to the formation of the chiral alcohol product. acs.org The alcohol is then displaced from the catalyst, which is regenerated to participate in another catalytic cycle. researchgate.netosti.gov This process, known as asymmetric transfer hydrogenation (ATH), can also utilize hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture instead of hydrogen gas. acs.org The efficiency and enantioselectivity of this catalytic system are remarkable, often achieving high conversions and enantiomeric excesses. nih.gov
Understanding Enzymatic Stereoselectivity and Cofactor Dependence
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. nih.govrsc.org The stereoselective reduction of ketones is predominantly carried out by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.orgnih.gov These enzymes exhibit exquisite control over the stereochemical outcome of the reaction, often adhering to "Prelog's rule," which predicts the formation of the (S)-alcohol. However, numerous "anti-Prelog" enzymes are known, which produce the (R)-alcohol with high enantiopurity. researchgate.net
The stereoselectivity of these enzymes arises from the specific three-dimensional architecture of their active site. The substrate, 1-phenyl-1-butanone, binds within the active site in a precise orientation dictated by interactions with surrounding amino acid residues. This binding mode exposes one of the two faces of the carbonyl group to the cofactor, either nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). researchgate.net The enzyme then facilitates the transfer of a hydride ion from the cofactor to the si- or re-face of the ketone's carbonyl carbon, leading to the formation of the corresponding (R)- or (S)-alcohol. nih.gov For the synthesis of this compound, an anti-Prelog type alcohol dehydrogenase would be required.
A critical aspect of enzymatic reductions is the dependence on the expensive nicotinamide cofactors. acs.orgnih.gov Since these cofactors are consumed stoichiometrically in the reaction, an efficient in situ regeneration system is essential for the economic viability of the process. matthey.comhw.ac.uk Common cofactor regeneration strategies include:
Substrate-coupled regeneration: This involves the use of a single enzyme that also catalyzes the oxidation of a co-substrate, typically a cheap and readily available alcohol like isopropanol. nih.govacs.org The oxidation of isopropanol to acetone (B3395972) regenerates the reduced cofactor (NADH or NADPH).
Enzyme-coupled regeneration: This approach employs a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the cofactor. acs.orgnih.gov For example, FDH oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. nih.gov
Strategies for Mitigating Overoxidation and Side Reactions in Biocatalysis
A common challenge in the biocatalytic synthesis of alcohols is the potential for overoxidation of the desired product back to the starting ketone, as the reaction catalyzed by alcohol dehydrogenases is reversible. researchgate.netmdpi.com This equilibrium can limit the final yield and purity of the chiral alcohol. Several strategies can be employed to mitigate this issue:
Cofactor Regeneration System: A highly efficient cofactor regeneration system that favors the reduced form (NADH/NADPH) can shift the equilibrium towards the alcohol product.
Product Removal: In situ removal of the alcohol product from the reaction medium can also drive the reaction forward. This can be achieved through techniques like liquid-liquid extraction in a biphasic system.
Use of Irreversible Oxidases: While less common for this specific transformation, using an enzyme system that involves an irreversible oxidation of a co-substrate can help drive the primary reaction to completion.
Besides overoxidation, other side reactions can occur, such as the formation of byproducts from the substrate or product. For instance, in whole-cell biocatalysis, other enzymes within the cell might act on the substrate or product, leading to undesired molecules. nih.gov Careful selection of the biocatalyst (e.g., using a purified enzyme or an engineered microbial strain with suppressed competing pathways) and optimization of reaction conditions are crucial to minimize these side reactions.
Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield
To achieve optimal performance in the synthesis of this compound, several reaction parameters must be carefully controlled and optimized for both chemical and biocatalytic systems.
Table 1: Effect of Catalyst Loading on Hydrogenation Rate This table is illustrative, based on general findings in hydrogenation reactions.
| Catalyst Loading (mg) | Relative Reaction Rate |
|---|---|
| 4.0 | 1.0x |
| 6.5 | 1.5x |
| 9.3 | 2.2x |
Data derived from studies on nitrobenzene (B124822) hydrogenation, demonstrating the general principle. helgroup.com
The choice of solvent is crucial as it affects substrate solubility, catalyst/enzyme stability, and in some cases, enantioselectivity. researchgate.netnih.gov In chemical hydrogenations, a range of organic solvents can be used, with the polarity influencing the catalyst's activity and stability.
For enzymatic reductions, especially with hydrophobic substrates like 1-phenyl-1-butanone, the use of organic co-solvents or biphasic systems is often necessary to improve substrate solubility and overcome mass transfer limitations. nih.govresearchgate.net A biphasic system, consisting of an aqueous phase containing the enzyme and an organic phase to dissolve the substrate and product, can be highly effective. nih.gov This setup can also simplify product recovery and minimize product inhibition. nih.gov Studies have shown a clear correlation between the hydrophobicity of the organic solvent (often measured by its log P value) and enzyme activity, with more hydrophobic solvents generally being more compatible with the enzyme. researchgate.net
Table 2: Influence of Solvent on Enzymatic Reduction This table is illustrative, based on general findings in enzymatic ketone reductions.
| Solvent System | Substrate Solubility | Relative Enzyme Activity |
|---|---|---|
| Aqueous Buffer | Low | Low |
| Aqueous + 10% DMSO | Moderate | Moderate |
| Biphasic (Water/Hexane) | High | High |
General trends observed in biocatalytic reductions of hydrophobic ketones. researchgate.netnih.gov
Temperature has a significant impact on both the rate and enantioselectivity of the reaction. dergipark.org.trlabinsights.nl Generally, higher temperatures increase the reaction rate. However, for catalytic hydrogenation, excessively high temperatures can lead to catalyst deactivation or a decrease in selectivity. longdom.org
In biocatalysis, each enzyme has an optimal temperature at which it exhibits maximum activity. labinsights.nl Temperatures above this optimum can lead to rapid denaturation and loss of activity. labinsights.nlnih.gov Interestingly, temperature can also influence the enantioselectivity of some enzymes. osti.govacs.org For certain alcohol dehydrogenases, a change in temperature can even lead to a reversal of stereoselectivity. osti.gov Therefore, the reaction temperature must be carefully optimized to find a balance between reaction rate, enzyme stability, and enantioselectivity. nih.govdergipark.org.tr
Reaction time is inherently linked to other parameters like catalyst loading and temperature. The reaction should be monitored to determine the point at which maximum conversion and enantiomeric excess are achieved, as longer reaction times can sometimes lead to product degradation or a decrease in enantioselectivity due to product racemization or overoxidation. nih.gov
Advanced Applications of R + 1 Phenyl 1 Butanol in Asymmetric Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Enantiomerically pure alcohols are highly prized as key intermediates in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. The biological and pharmacological activities of chiral drugs are often exclusive to one enantiomer, while the other may be inactive or cause adverse effects. Consequently, regulatory bodies mandate stringent enantiomeric purity for chiral bioactive molecules. (R)-(+)-1-Phenyl-1-butanol serves as a crucial chiral building block in this context.
Precursor in Pharmaceutical and Agrochemical Development
This compound is a versatile starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. The demand for chiral agrochemicals with high optical purity is driven by benefits such as increased efficiency, lower application rates, and reduced toxicity. nih.gov The synthesis of novel active ingredients for crop protection often involves creating and screening libraries of compounds, for which phenyl-containing intermediates are valuable. nbinno.com While direct synthesis examples starting from this compound are specific to proprietary industrial processes, its structural motifs are found in various biologically active molecules. Its utility as a precursor stems from the ability to transform its functional groups while retaining the crucial stereocenter.
Providing Chiral Environments in Active Pharmaceutical Ingredient (API) Synthesis
The well-defined stereocenter of this compound can be used to direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of Active Pharmaceutical Ingredients (APIs). nih.gov This is often achieved by temporarily incorporating the chiral molecule into a prochiral substrate, a strategy known as using a "chiral auxiliary." wikipedia.org The chiral auxiliary creates a stereochemically biased environment, forcing a reaction to proceed with a specific spatial arrangement. After the desired chiral center is created, the auxiliary can be removed and potentially recycled. The phenyl group and the stereogenic carbon of this compound can provide the necessary steric hindrance and electronic environment to influence the approach of reagents, thus ensuring high stereoselectivity in the synthesis of complex pharmaceutical targets.
Derivatization and Functionalization Strategies for Synthetic Pathways
The functional groups of this compound, particularly the hydroxyl group, can be readily converted into other functionalities. This allows for diverse synthetic manipulations without disturbing the existing chiral center, opening up numerous pathways for molecular elaboration.
Esterification and Other O-Functionalization Reactions
The hydroxyl group of this compound can undergo O-functionalization reactions, most notably esterification. Esterification is a common reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This transformation is valuable for creating derivatives with different physical and chemical properties or for protecting the hydroxyl group during subsequent synthetic steps. One well-known method is the Fischer esterification, which is an acid-catalyzed condensation reaction. nih.gov this compound can also be used as a substrate in transesterification reactions, often catalyzed by enzymes like lipase, to produce various chiral esters. sigmaaldrich.comchemdad.com
Table 1: Representative O-Functionalization Reactions
| Reaction Type | Reagent Example | Product Type | Catalyst Example |
| Esterification | Acetic Acid | (R)-1-phenylbutyl acetate | Sulfuric Acid (H₂SO₄) |
| Transesterification | Butyl acetate | (R)-1-phenylbutyl acetate | Lipase Enzyme |
| Etherification | Methyl iodide | (R)-1-methoxy-1-phenylbutane | Sodium Hydride (NaH) |
This table provides illustrative examples of potential reactions.
Controlled Oxidation Reactions to Chiral Ketones
The controlled oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. uhamka.ac.id Applying this to this compound yields the corresponding chiral ketone, (R)-1-phenyl-1-butanone. It is important to note that oxidation of the chiral alcohol to the ketone results in the loss of the stereocenter at that carbon, yielding the prochiral ketone 1-phenyl-1-butanone. However, the synthesis often proceeds in the reverse direction, where the asymmetric reduction of the prochiral ketone is a common method to produce enantiomerically pure this compound.
For the oxidation of secondary alcohols, a variety of reagents can be employed. The choice of oxidant is crucial to ensure high yield and avoid side reactions.
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Common Name/Abbreviation | Notes |
| Chromium Trioxide in Sulfuric Acid/Acetone (B3395972) | Jones Reagent | Strong oxidant, useful for secondary alcohols. uhamka.ac.id |
| Pyridinium chlorochromate | PCC | Milder conditions, often used to avoid over-oxidation. organicchemistrytutor.com |
| Dess-Martin Periodinane | DMP | Mild, selective, and avoids heavy metals. organicchemistrytutor.com |
| 9-azabicyclo[3.3.1]nonane-N-oxyl | ABNO | Used as a catalyst in electrochemical oxidation. researchgate.net |
This table lists general oxidizing agents applicable to secondary alcohols.
Stereodivergent Conversion to Chiral Amines via Enzyme Cascades
The synthesis of enantiopure chiral amines from alcohols is a highly valuable transformation in the chemical industry, particularly for producing APIs. nih.govnih.gov Biocatalytic enzyme cascades have emerged as a powerful and sustainable alternative to traditional metal-catalyzed processes. nih.gov These one-pot cascades can convert racemic alcohols into either the (S)- or (R)-enantiomer of the corresponding amine. nih.gov
A typical enzymatic cascade for this conversion involves a combination of enzymes:
Alcohol Dehydrogenase (ADH): This enzyme oxidizes the alcohol to the intermediate ketone. By using enantio-complementary ADHs, one enantiomer of a racemic alcohol can be selectively oxidized. nih.gov
Transaminase (TA) or Amine Dehydrogenase (AmDH): This enzyme converts the ketone into the chiral amine. nih.govnih.gov The use of either (S)- or (R)-enantioselective TAs allows for the production of the desired amine enantiomer. nih.govnih.gov
Cofactor Recycling System: These reactions require cofactors (like NAD⁺/NADH) which are regenerated in-situ by additional enzymes (e.g., oxidases) to make the process economically viable. nih.gov
Research has demonstrated the successful application of this strategy on a similar substrate, racemic 4-phenyl-2-butanol, to produce high-value (S)- and (R)-amines with good to excellent enantioselectivity. nih.govnih.gov This stereodivergent approach allows for the synthesis of either amine enantiomer from the same starting material simply by choosing the appropriate set of enzymes. nih.gov
Table 3: Enzyme Cascade for Stereodivergent Amine Synthesis
| Step | Enzyme Class | Function | Stereochemical Control |
| 1 | Alcohol Dehydrogenase (ADH) | Alcohol → Ketone | Selection of (R)- or (S)-selective ADH |
| 2 | Transaminase (TA) | Ketone → Amine | Selection of (R)- or (S)-selective TA |
| 3 | Oxidase | Cofactor Regeneration | Enables catalytic use of expensive cofactors |
The existing literature provides general context on the utility of chiral alcohols as building blocks in asymmetric synthesis. These compounds are valued for their potential to direct the stereochemical outcome of reactions due to their defined stereocenters. However, specific examples, detailed research findings, and data tables illustrating the use of this compound in diastereoselective reactions—such as enolate alkylations, aldol reactions, or cycloadditions to build complex chiral molecules—are not prominently featured in the available scientific databases and publications.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article for the requested section "5.3. Role in the Construction of Diverse Chiral Molecular Architectures" that meets the specified requirements for detailed findings and data tables.
Supramolecular Organization and Intermolecular Interactions of Phenyl Butanol Derivatives
Analysis of Hydrogen Bonding Patterns and Molecular Association
The primary mode of association in phenyl-butanol derivatives, as with other alcohols, is the formation of hydrogen bonds (H-bonds) via the hydroxyl groups (O-H···O). However, the molecular architecture of phenyl-butanols introduces significant modifications to these patterns compared to their aliphatic analogs. In linear-shaped 1-phenyl alcohols, such as 1-phenyl-1-butanol (B1581738), the intermolecular O-H···O bonds tend to arrange themselves into chain-like patterns. researchgate.net
Research indicates that aliphatic butanols form a greater number of hydrogen bonds than their phenyl derivatives. nih.gov Consequently, phenyl butanols exhibit a significantly higher proportion of unassociated or "free" molecules, ranging from 11% to 24%. nih.govacs.org This reduced association is attributed to the phenyl group acting as a steric hindrance. nih.gov Furthermore, the hydrogen bonding network in phenyl alcohols is often described as a "chaotic chainlike organization." nih.govacs.org
A key feature of phenyl alcohols is the dual role of the aromatic ring. It not only creates steric hindrance but also participates in the intermolecular bonding landscape by acting as a proton acceptor for competitive O-H···π interactions. nih.govacs.org This leads to a more varied and heterogeneous hydrogen-bonding environment compared to non-aromatic alcohols. nih.govacs.org
Influence of the Phenyl Moiety on Supramolecular Cluster Formation
The phenyl group exerts a profound influence on the formation and characteristics of supramolecular clusters. It is considered a significant steric hindrance that disrupts the extensive hydrogen-bonding networks seen in simpler alcohols. nih.govacs.org This disruption leads to a more disordered arrangement of molecules in phenyl-butanol derivatives. nih.govacs.orgresearchgate.net
The most striking effect is a dramatic reduction in the size of the molecular clusters. nih.gov Studies have shown that supramolecular clusters in phenyl butanols are, on average, three times smaller than those in their aliphatic counterparts. nih.govacs.org This is further compounded by the appearance of competing π-π stacking configurations, which further attenuates the association via traditional O-H···O hydrogen bonds. nih.govacs.orgresearchgate.net The interplay between steric hindrance from the bulky aromatic ring and the introduction of additional π···π and OH···π interactions results in a significant decline in both the size and concentration of H-bonded clusters. acs.orgnih.gov
| Property | Aliphatic Butanols | Phenyl Butanols | Reference |
|---|---|---|---|
| Average Cluster Size (molecules) | 7–16 | 3–5 | nih.govacs.org |
| Percentage of Unassociated Molecules | Low (not specified) | 11–24% | nih.govacs.org |
| Cluster Size Distribution | Broad | Narrow, limited for larger sizes | acs.org |
| Predominant H-Bonding | O-H···O | O-H···O, O-H···π, π-π interactions | nih.govacs.org |
Conformational Landscape and its Impact on Intermolecular Organization
The flexibility of the butanol chain, combined with the rigid phenyl group, creates a distinct conformational landscape that influences how the molecules pack and interact. Molecular dynamics simulations have revealed that primary and secondary phenyl-butanols, including 1-phenyl-1-butanol, exhibit a broad and bimodal distribution of molecular conformations. acs.org
These different conformations correspond to conformers with either a bent or a linear geometry of the molecular skeleton. acs.org This bimodality suggests a significant degree of flexibility in the molecular structure, which is greater than that of more rigid tertiary butanol derivatives. acs.org The presence of a flexible alkyl tail attached to the carbon bearing the phenyl and hydroxyl groups allows for folding of the chain, contributing to the conformational diversity. acs.org This inherent flexibility directly impacts the intermolecular organization, accommodating the disruptive steric presence of the phenyl ring and influencing the geometry of the resulting supramolecular clusters.
Computational and Theoretical Investigations of R + 1 Phenyl 1 Butanol
Molecular Dynamics Simulations for Liquid-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations have been employed to understand the supramolecular structure of phenyl derivatives of butanol isomers in the liquid phase, focusing on the influence of the phenyl group on intermolecular interactions. nih.gov
MD simulations of phenyl butanol isomers have been performed using software packages like GROMACS (GROningen MAchine for Chemical Simulations). nih.govacs.org In a typical setup, a simulation box is created containing a large number of molecules (e.g., 2000) that are initially distributed randomly. nih.gov The system is then simulated under an NVT ensemble, which means the number of molecules (N), the volume of the box (V), and the temperature (T) are kept constant throughout the simulation. nih.govacs.org The temperature is maintained at a level representative of laboratory conditions, such as 293 K. nih.gov
The interactions between atoms and molecules are governed by a set of mathematical functions known as a force field. For alcohols, force fields such as OPLS (Optimized Potentials for Liquid Simulations) and its variants are commonly used. The specific parameterization of the force field is crucial for accurately reproducing experimental properties. These force fields define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. The simulations are run for a sufficient duration to allow the system to reach equilibrium, after which data is collected for analysis.
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS (version 2020) |
| Ensemble | NVT (Constant Number of particles, Volume, Temperature) |
| Number of Molecules | 2000 |
| Temperature | 293 K |
| Force Field | OPLS-based (Optimized Potentials for Liquid Simulations) |
One of the primary goals of MD simulations on alcohols is to analyze the hydrogen bonding (H-bonding) network that dictates their liquid structure. Hydrogen bonds are identified using geometric criteria, typically involving a maximum distance between the donor and acceptor atoms and a minimum angle for the donor-hydrogen-acceptor alignment. mdanalysis.org
Studies on phenyl derivatives of butanol isomers reveal that the presence of the bulky phenyl group significantly impacts the supramolecular organization compared to their aliphatic butanol counterparts. nih.gov The phenyl group introduces steric hindrance and the possibility of competing π–π stacking interactions, which can disrupt the formation of extensive hydrogen-bonded networks. nih.gov
Quantitative analysis shows that phenyl butanols form fewer hydrogen bonds and smaller supramolecular clusters than aliphatic butanols. nih.gov For instance, while aliphatic butanols can form clusters averaging 7–16 molecules, phenyl butanols form significantly smaller clusters, typically averaging 3-5 molecules. nih.gov This disruption of the hydrogen-bonding network leads to a more disordered organization of molecules in the liquid phase. nih.gov The introduction of the aromatic moiety suppresses the long-range intermolecular order that is characteristic of simpler alcohols. nih.gov
| Property | Aliphatic Butanols (e.g., n-butanol, sec-butanol) | Phenyl Butanols (e.g., 4-phenyl-1-butanol, 4-phenyl-2-butanol) |
|---|---|---|
| Average Cluster Size (molecules) | 7–16 | 3–5 |
| Hydrogen Bonding | More extensive | Significantly decreased |
| Molecular Organization | More ordered, longer-range correlations | More disordered, suppressed intermolecular order |
| Competing Interactions | Primarily H-bonding | H-bonding and π–π stacking |
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and related properties of a single molecule. These methods provide detailed information that is not accessible through classical MD simulations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scielo.org.mx The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org
A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com The energies of these orbitals and their gap can be calculated using DFT methods, such as B3LYP, combined with an appropriate basis set (e.g., 6-311++G(d,p)). scielo.org.mx For (R)-(+)-1-Phenyl-1-butanol, the FMO analysis would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack. The phenyl ring and the hydroxyl group are expected to be the primary sites of electronic activity. While specific DFT calculations for this compound are not widely reported in the literature, the methodology is well-established for similar organic molecules. researchgate.net
Theoretical calculations can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the vibrational modes. nih.gov These calculations are typically performed using DFT methods after optimizing the molecule's geometry to its lowest energy state. nih.gov
The predicted spectra can be compared with experimental data, such as the gas-phase IR spectrum of 1-Phenyl-1-butanol (B1581738) available from the National Institute of Standards and Technology (NIST), to validate the computational model and to aid in the assignment of vibrational bands to specific molecular motions (e.g., O-H stretch, C-H stretch, phenyl ring modes). FT-IR and FT-Raman are complementary techniques; FT-IR is more sensitive to vibrations involving a change in the dipole moment (polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule (non-polar, symmetric bonds). mt.comspectroscopyonline.com A combined theoretical analysis would provide a comprehensive understanding of the vibrational properties of this compound.
Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors from first principles. imist.ma This method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. researchgate.net
To obtain the final chemical shifts, the calculated isotropic shielding values (σ_iso) are referenced against the shielding of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts (δ_calc) are obtained using the formula: δ_calc = σ_ref - σ_iso. Often, a linear scaling approach is used where calculated shielding values are plotted against experimental shifts for a set of known molecules, and the resulting linear equation is used to correct the predictions for the molecule of interest. osti.gov This methodology has been successfully applied to predict both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including alcohols, with high accuracy. nih.govresearchgate.net For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon, which could then be compared to experimental spectra to confirm structural assignments.
Analysis of Electronic and Optical Properties (Polarizability, Hyperpolarizability)
A comprehensive search of scientific literature reveals a notable absence of specific computational studies on the electronic and optical properties, such as polarizability and hyperpolarizability, of this compound. While theoretical investigations into the structure of phenyl derivatives of butanol isomers have been conducted, these studies have primarily focused on supramolecular structures and intermolecular interactions, rather than the electronic and optical properties of the individual this compound molecule.
In broader computational chemistry, density functional theory (DFT) is a common method used to calculate properties like polarizability and hyperpolarizability. These calculations provide insights into the linear and nonlinear optical properties of molecules. For instance, such studies have been performed on other organic molecules to assess their potential in optical applications. However, specific data tables and detailed research findings for this compound are not available in the reviewed literature.
Reactivity Site Prediction using Fukui Functions and Natural Bond Orbital (NBO) Analysis
Similarly, there is a lack of specific published research applying Fukui functions and Natural Bond Orbital (NBO) analysis to predict the reactivity sites of this compound. Fukui functions are powerful tools in computational chemistry for identifying the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. NBO analysis, on the other hand, provides a detailed picture of the electron density distribution and interactions between orbitals within a molecule, which is crucial for understanding its reactivity.
While the principles of Fukui functions and NBO analysis are well-established and have been applied to a wide range of organic compounds to elucidate their reaction mechanisms and predict their chemical behavior, specific computational studies detailing these analyses for this compound could not be located. Therefore, data tables of Fukui indices or NBO-derived atomic charges and orbital interactions for this specific compound are not available in the current body of scientific literature.
Future Perspectives and Emerging Research Challenges
Development of Novel and More Efficient Stereoselective Catalysts
The asymmetric reduction of the prochiral ketone, 1-phenyl-1-butanone (butyrophenone), is the most direct route to (R)-(+)-1-Phenyl-1-butanol. The success of this transformation hinges on the catalyst's ability to selectively produce the desired (R)-enantiomer. While progress has been made, the development of more robust, efficient, and cost-effective stereoselective catalysts remains a significant research challenge.
Future research is directed towards several key areas:
Heterogeneous Catalysis: A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction product. Immobilizing chiral catalysts on solid supports (e.g., silica (B1680970), polymers) facilitates easy recovery and recycling, a key principle of sustainable chemistry. Research will focus on developing new materials and immobilization techniques that maintain or even enhance the catalyst's activity and selectivity.
Nanocatalysis: The use of chiral metal nanoparticles as catalysts is an emerging field. Their high surface-area-to-volume ratio can lead to exceptional catalytic activity. The challenge is to control the size, shape, and surface chemistry of these nanoparticles to achieve high stereoselectivity in the reduction of ketones to produce this compound.
Engineering of Biocatalysts for Enhanced Performance and Substrate Scope
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The use of enzymes or whole microorganisms to produce chiral alcohols offers high selectivity under mild reaction conditions. mdpi.com For this compound, alcohol dehydrogenases (ADHs) are of particular interest.
Emerging research challenges in this domain include:
Protein Engineering: While naturally occurring enzymes can be effective, they are not always perfectly suited for industrial processes. Techniques like directed evolution and rational design are being used to engineer ADHs with improved properties. This includes enhancing their stability at higher temperatures or in organic solvents, increasing their activity towards specific substrates like 1-phenyl-1-butanone, and even inverting their natural enantioselectivity to produce the desired (R)-enantiomer with higher purity.
Co-factor Regeneration: Many ADHs require expensive nicotinamide (B372718) cofactors (e.g., NADPH, NADH) to function. nih.gov For the process to be economically viable, these cofactors must be regenerated in situ. A common strategy involves using a coupled-enzyme system, where a second enzyme (like formate (B1220265) dehydrogenase or glucose dehydrogenase) regenerates the cofactor while consuming a cheap co-substrate (like formate or glucose). nih.govresearchgate.net Developing efficient whole-cell systems where cofactor regeneration is handled by the organism's natural metabolism is a key goal. nih.gov
Broadening Substrate Scope: Research is focused on discovering and engineering biocatalysts that can accommodate a wider range of substrates. nih.gov An enzyme optimized for this compound synthesis could potentially be modified to produce a variety of other valuable chiral alcohols, increasing its industrial applicability. nih.gov One study reported on a novel medium-chain alcohol dehydrogenase (RhADH) that showed excellent activity and enantioselectivity for the reduction of various aromatic ketones. nih.gov
| Catalytic System | Key Research Finding | Potential Advantage | Reference |
|---|---|---|---|
| Ruthenium-Catalyzed ATH | Efficient conversion of α-amino ketones to chiral amino alcohols with high yield and enantioselectivity. | Avoids high-pressure H2; high efficiency. | acs.org |
| Engineered Whole-Cell Biocatalyst | Co-expression of alcohol dehydrogenase (ADH) and a cofactor regeneration system (e.g., transhydrogenase) in E. coli improved chiral alcohol synthesis. | In-situ cofactor regeneration; reduced cost. | nih.gov |
| Coupled Enzyme System (RhADH-CpFDH) | A novel alcohol dehydrogenase coupled with a formate dehydrogenase showed high enantioselectivity for various aromatic ketones. | High substrate concentration tolerance and conversion. | nih.gov |
| Enzymatic Cascade | A one-pot system using multiple enzymes (ADHs, oxidases, transaminases) can convert a racemic alcohol into a specific chiral amine. | Direct conversion of racemates to high-value products. | nih.gov |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound is an area where these principles can be readily applied, moving away from hazardous reagents and solvents.
Future efforts will likely concentrate on:
Aqueous-Phase Synthesis: Water is the ideal green solvent. rsc.org Developing catalytic systems, both chemical and biological, that function efficiently in water is a major goal. This reduces reliance on volatile organic compounds (VOCs) which are often flammable, toxic, and difficult to dispose of.
Energy Efficiency: Many chemical reactions require significant energy input for heating. Catalysts that operate effectively at ambient temperature and pressure can drastically reduce the energy consumption of the synthesis process. rsc.org Biocatalytic reactions are particularly advantageous in this regard as they typically occur under mild conditions. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation of 1-phenyl-1-butanone is a highly atom-economical reaction. In contrast, kinetic resolution methods, which discard half of the starting material, are inherently less efficient.
Renewable Feedstocks: While the phenyl group is derived from petroleum-based sources like benzene, future research may explore pathways from renewable lignocellulosic biomass. Furthermore, the use of biocatalysts is inherently a green technology as enzymes are derived from renewable resources and are biodegradable. rsc.org
Exploration of Undiscovered Synthetic Utilities and Chiral Transformations
This compound is more than just a chiral alcohol; it is a versatile synthon with potential for a wide array of chemical transformations. benchchem.com The hydroxyl group can be oxidized or converted to other functional groups, and the phenyl ring can be modified, all while retaining the crucial stereochemistry at the C1 position. benchchem.com
Emerging research will focus on unlocking this potential:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing (R)-(+)-1-Phenyl-1-butanol with high enantiomeric excess (ee)?
- Methodological Answer : The asymmetric reduction of prochiral ketones (e.g., 1-phenyl-1-butanone) using chiral catalysts is a common approach. For example, enzymatic reduction with alcohol dehydrogenases or chemical methods employing chiral ligands (e.g., BINAP with Ru or Rh complexes) can achieve high stereoselectivity. Optimization requires systematic testing of parameters:
-
Catalyst loading (0.5–5 mol%)
-
Solvent polarity (e.g., ethanol vs. THF)
-
Temperature (25–60°C)
-
Reaction time (12–72 hrs)
Post-synthesis, validate ee via chiral HPLC or polarimetry .- Key Table :
| Synthetic Method | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Enzymatic Reduction | Lactobacillus sp. | 98 | 85 | |
| Rhodium-BINAP Complex | [RhCl((R)-BINAP)] | 92 | 78 |
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Use a combination of:
- Chiral Chromatography : Compare retention times with known (S)-enantiomer standards.
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals.
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare with literature values.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., esterified forms) .
Advanced Research Questions
Q. How can contradictory results in catalytic efficiency for this compound synthesis be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst purity). To address this:
Reproduce Experiments : Standardize reagent sources and reaction conditions.
Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., solvent, temperature).
Meta-Analysis : Compare datasets across studies to identify trends (e.g., solvent polarity inversely affects ee in non-polar solvents) .
- Example Workflow :
- Step 1 : Replicate conflicting studies under identical conditions.
- Step 2 : Introduce controlled variations (e.g., anhydrous vs. ambient conditions).
- Step 3 : Apply multivariate regression to quantify parameter contributions .
Q. What mechanistic insights explain the stereochemical stability of this compound under varying reaction conditions?
- Methodological Answer : Investigate racemization pathways using:
- Kinetic Studies : Monitor ee over time at elevated temperatures.
- DFT Calculations : Model transition states to identify energy barriers for enantiomer interconversion.
- Isotopic Labeling : Track hydrogen/deuterium exchange in protic solvents.
- Key Finding : Steric hindrance from the phenyl group reduces racemization risk compared to smaller substrates (e.g., 1-phenylethanol) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Contextualize Experimental Models : Differences in cell lines or assay conditions (e.g., pH, incubation time) may explain variability.
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds.
- Meta-Regression : Correlate structural modifications (e.g., substituent position) with activity trends .
- Example : A 2021 study resolved contradictions in presenteeism outcomes by analyzing short- vs. long-term effects through multi-wave panel data .
Methodological Best Practices
Q. What strategies ensure reproducibility in scaling up this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line IR spectroscopy to monitor reaction progress.
- Catalyst Immobilization : Employ heterogeneous catalysts (e.g., silica-supported enzymes) for easy recovery.
- Purification Protocols : Optimize column chromatography gradients or crystallization solvents to maintain ee .
Tables for Comparative Analysis
Table 1 : Analytical Techniques for Enantiomeric Excess Determination
| Technique | Sensitivity | Cost | Time Required | Limitations |
|---|---|---|---|---|
| Chiral HPLC | High | $$$ | 30–60 mins | Column availability |
| Polarimetry | Moderate | $ | 10 mins | Low resolution |
| NMR with Shift Reagents | Low | $$ | 2–4 hrs | Signal overlap |
Table 2 : Common Pitfalls in Asymmetric Synthesis
| Issue | Solution | Reference |
|---|---|---|
| Racemization during workup | Use mild acidic/basic conditions | |
| Low catalyst efficiency | Pre-activate catalyst under inert atmosphere |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
